5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid
Description
5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid is a complex organic compound that features a furan ring substituted with a carboxylic acid group and a methylthiolan-2-ylmethylamino group
Properties
IUPAC Name |
5-[[(2-methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-12(3-2-4-17-12)8-13-6-10-5-9(7-16-10)11(14)15/h5,7,13H,2-4,6,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTMILDGBPQFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCS1)CNCC2=CC(=CO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol group present on the furan ring.
Attachment of the Methylthiolan-2-ylmethylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the furan ring with the methylthiolan-2-ylmethylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Sulfoxides, sulfones, and carboxylates.
Reduction: Alcohols, aldehydes, and amines.
Substitution: Halogenated furans, nitrofurans, and other substituted derivatives.
Scientific Research Applications
5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler analog with a furan ring and a carboxylic acid group.
2-Methylthiolan-2-ylmethylamine: Contains the methylthiolan-2-ylmethylamino group but lacks the furan ring.
5-Aminomethylfuran-3-carboxylic acid: Similar structure but with an amino group instead of the methylthiolan-2-ylmethylamino group.
Uniqueness
5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid is unique due to the combination of its furan ring, carboxylic acid group, and methylthiolan-2-ylmethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
